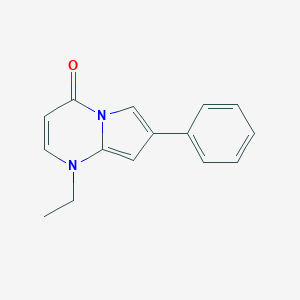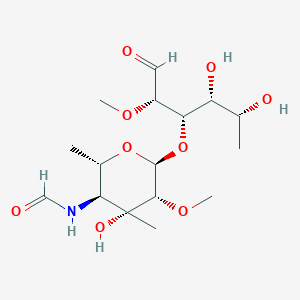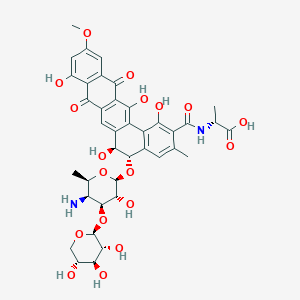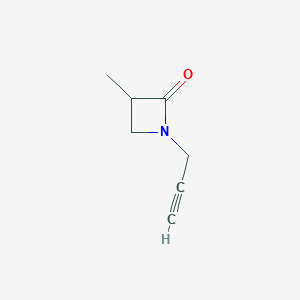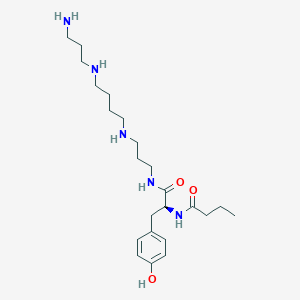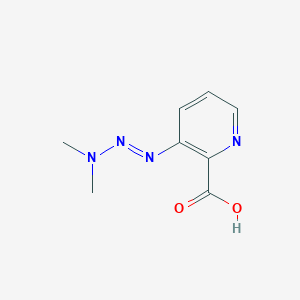
3-(Dimethylaminodiazenyl)pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylaminodiazenyl)pyridine-2-carboxylic acid, commonly known as DMDP, is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. DMDP belongs to the category of diazenylpyridines, which are known for their diverse biological activities.
Applications De Recherche Scientifique
DMDP has been studied extensively for its potential applications in various scientific research fields. One of the primary areas of research is in the field of cancer treatment. Studies have shown that DMDP has the potential to inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. DMDP has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques that are associated with the disease.
Mécanisme D'action
The mechanism of action of DMDP involves the inhibition of various enzymes and pathways that are involved in the growth and proliferation of cancer cells. DMDP has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. DMDP has also been shown to inhibit the activity of the enzyme phosphodiesterase (PDE), which is involved in the regulation of cyclic nucleotide levels in cells.
Effets Biochimiques Et Physiologiques
DMDP has been shown to have various biochemical and physiological effects on cells and tissues. Studies have shown that DMDP can induce apoptosis or programmed cell death in cancer cells by activating various pathways involved in cell death. DMDP has also been shown to inhibit the formation of beta-amyloid plaques in the brain, which are associated with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
DMDP has several advantages for use in lab experiments. It is a stable and well-characterized compound that can be easily synthesized and purified. DMDP also has a high level of selectivity for its targets, which makes it a valuable tool for studying specific pathways and enzymes. However, DMDP also has some limitations for use in lab experiments. It can be difficult to work with due to its potential hazards, and its effects can be difficult to interpret due to its complex mechanism of action.
Orientations Futures
There are several future directions for research on DMDP. One area of research is in the development of more selective and potent inhibitors of PARP and PDE enzymes. Another area of research is in the development of new methods for the synthesis and purification of DMDP. Additionally, research is needed to further elucidate the mechanism of action of DMDP and its potential applications in other scientific research fields.
Conclusion:
DMDP is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. Its mechanism of action involves the inhibition of various enzymes and pathways that are involved in the growth and proliferation of cancer cells. DMDP has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on DMDP, including the development of more selective and potent inhibitors of PARP and PDE enzymes, and the elucidation of its mechanism of action in other scientific research fields.
Méthodes De Synthèse
DMDP can be synthesized through a multi-step process involving the reaction of 2-pyridinecarboxylic acid with dimethylamine and nitrous acid. The resulting product is then subjected to further reactions to obtain the final DMDP compound. The synthesis of DMDP requires careful handling of the reactants and strict adherence to safety protocols due to the potential hazards associated with the use of nitrous acid.
Propriétés
Numéro CAS |
116708-30-6 |
|---|---|
Nom du produit |
3-(Dimethylaminodiazenyl)pyridine-2-carboxylic acid |
Formule moléculaire |
C8H10N4O2 |
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
3-(dimethylaminodiazenyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H10N4O2/c1-12(2)11-10-6-4-3-5-9-7(6)8(13)14/h3-5H,1-2H3,(H,13,14) |
Clé InChI |
ABJSYTQJFSOBIO-UHFFFAOYSA-N |
SMILES |
CN(C)N=NC1=C(N=CC=C1)C(=O)O |
SMILES canonique |
CN(C)N=NC1=C(N=CC=C1)C(=O)O |
Synonymes |
2-Pyridinecarboxylicacid,3-(3,3-dimethyl-1-triazenyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



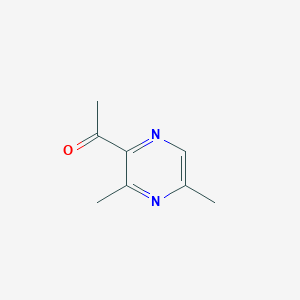
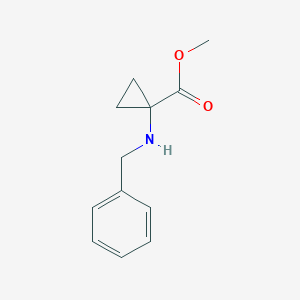
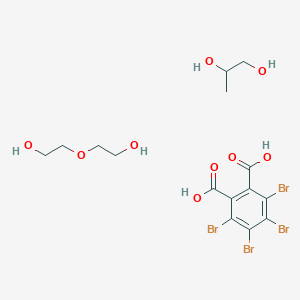
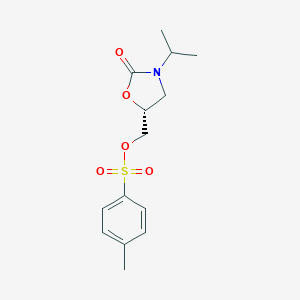

![3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one](/img/structure/B39265.png)

